

# TYRA-200: A Pan-FGFR Inhibitor Targeting Acquired Resistance in Cholangiocarcinoma

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Cholangiocarcinoma (CCA), a malignancy of the bile ducts, presents a significant therapeutic challenge. A subset of intrahepatic cholangiocarcinoma (iCCA) is driven by genetic alterations in the Fibroblast Growth Factor Receptor 2 (FGFR2) gene, with fusions being present in 10-15% of cases.[1] The development of pan-FGFR inhibitors such as pemigatinib, infigratinib, and futibatinib has marked a significant advancement in treating FGFR2-driven cancers, offering clinical benefits to patients with locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements.[1] However, the efficacy of these therapies is often limited by the emergence of acquired resistance mutations within the FGFR2 kinase domain.[1] TYRA-200 is a novel, orally administered, potent FGFR1/2/3 inhibitor specifically designed to address this unmet clinical need by targeting both wild-type FGFR2 and a broad spectrum of clinically identified resistance mutations.[1] This document provides a comprehensive technical overview of the preclinical data and ongoing clinical development of TYRA-200 in the context of cholangiocarcinoma research.

### **Mechanism of Action**

**TYRA-200** is a covalent inhibitor that targets the ATP-binding pocket of the FGFR kinase domain. Its structure has been optimized through a structure-guided approach to accommodate the conformational changes induced by resistance mutations, thereby maintaining potent







inhibitory activity. **TYRA-200** demonstrates high selectivity for FGFR1/2/3 while sparing FGFR4, which may translate to a more favorable safety profile.

The primary mechanism of **TYRA-200** involves the inhibition of downstream signaling pathways mediated by FGFR2. In cancers with FGFR2 alterations, constitutive activation of the receptor leads to the activation of key signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation, survival, and angiogenesis. By blocking the kinase activity of FGFR2, **TYRA-200** effectively abrogates these downstream signals, leading to tumor growth inhibition.

A critical feature of **TYRA-200** is its potent activity against acquired resistance mutations that render first-generation FGFR inhibitors ineffective. These mutations often occur at the "gatekeeper" residue (e.g., V565F/L) or the "molecular brake" (e.g., N550H/K). **TYRA-200**'s design allows it to maintain binding affinity and inhibitory potency against these and other clinically relevant mutations.

# **Signaling Pathway**





Click to download full resolution via product page

Caption: Simplified FGFR2 signaling pathway and the inhibitory action of TYRA-200.



# Quantitative Data In Vitro Potency of TYRA-200

The preclinical efficacy of **TYRA-200** has been demonstrated through various in vitro assays, showcasing its potent inhibitory activity against wild-type and mutated FGFR2.

| Target                              | IC50 (nM) |
|-------------------------------------|-----------|
| Enzymatic Assays                    |           |
| Wild-Type FGFR2                     | 0.47      |
| Wild-Type FGFR3                     | 0.66      |
| Wild-Type FGFR1                     | 1.8       |
| Wild-Type FGFR4                     | 30.5      |
| Cellular Assays (Ba/F3)             |           |
| Wild-Type FGFR2                     | 3.0       |
| FGFR2 V565F (Gatekeeper)            | 27        |
| FGFR2 N550K (Molecular Brake)       | 11        |
| Cellular Assays (Cancer Cell Lines) |           |
| SNU-16 (FGFR2 amplified)            | 9.7       |
| AN3CA (FGFR2 amplified, N550K)      | 11        |

Data compiled from publicly available poster presentations. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

## **Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of **TYRA-200** have been partially disclosed in scientific presentations. The following summarizes the available information.

## **Enzymatic Assays**



- Objective: To determine the half-maximal inhibitory concentration (IC50) of TYRA-200 against various FGFR kinases.
- Methodology: Enzymatic IC50 measurements were conducted at Reaction Biology Corp. All
  experiments were performed under identical conditions and tested in duplicate. The specific
  kinase panel and substrate concentrations are proprietary to the testing service.

### **Cellular Viability Assays**

- Objective: To assess the effect of **TYRA-200** on the viability of cancer cell lines with different FGFR2 statuses.
- Cell Lines: Ba/F3 cells engineered to express various FGFR2 mutations, SNU-16 (gastric cancer with FGFR2 amplification), and AN3CA (endometrial cancer with FGFR2 amplification and N550K mutation) were utilized.
- · Protocol:
  - Cells were plated and allowed to settle overnight to reach approximately 60-70% confluency.
  - Cells were treated with a range of concentrations of TYRA-200 or vehicle control.
  - The duration of treatment was cell line-dependent, varying from 72 to 120 hours.
  - Cell viability was assessed using the Cell Titer-Glo® 2.0 Assay (Promega).
  - IC50 values were calculated from the dose-response curves and were averaged from three independent experiments.

#### In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of TYRA-200 in animal models of cholangiocarcinoma.
- Animal Models: Mice were inoculated with either Ba/F3 cells expressing the FGFR2 V565F gatekeeper mutation or with AN3CA cells.







- Treatment: Mice were dosed orally with either vehicle, **TYRA-200**, or a comparator drug (futibatinib).
- Outcome Measures: Tumor volume was measured over time to assess tumor growth inhibition.





Click to download full resolution via product page

Caption: Preclinical to clinical development workflow for **TYRA-200**.



# **Clinical Development in Cholangiocarcinoma**

**TYRA-200** is currently being evaluated in a multi-center, open-label, Phase 1 clinical trial designated SURF201 (NCT06160752).

- Study Title: Study in Previously Treated and Resistant FGFR2+ Cholangiocarcinoma and Other Advanced Solid Tumors.
- Primary Objectives: To determine the optimal and maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of TYRA-200, and to evaluate its safety, tolerability, and pharmacokinetics.
- Secondary Objective: To evaluate the preliminary anti-tumor activity of TYRA-200.
- Patient Population: The study is enrolling adults with unresectable locally advanced/metastatic intrahepatic cholangiocarcinoma and other advanced solid tumors with activating FGFR2 gene alterations who have been previously treated with an FGFR inhibitor.

The first patient in the SURF201 study was dosed in late 2023. This trial represents a crucial step in evaluating the clinical potential of **TYRA-200** as a second-line therapy for patients with FGFR2-altered cholangiocarcinoma who have developed resistance to currently approved FGFR inhibitors.





Click to download full resolution via product page

Caption: **TYRA-200** overcomes acquired resistance to first-generation FGFR inhibitors.

### Conclusion

**TYRA-200** is a promising next-generation pan-FGFR inhibitor with a well-defined mechanism of action tailored to overcome the challenge of acquired resistance in FGFR2-driven cholangiocarcinoma. Preclinical data have demonstrated its potent and selective activity against both wild-type and a range of clinically relevant mutant forms of FGFR2. The ongoing Phase 1 clinical trial, SURF201, will provide critical insights into the safety, tolerability, and preliminary efficacy of **TYRA-200** in a patient population with a high unmet medical need. The findings from this study will be instrumental in defining the future role of **TYRA-200** in the evolving treatment landscape of cholangiocarcinoma.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. TYRA-200: Next generation inhibitor designed to potently target FGFR2 alterations and resistance mutations ACS Fall 2025 American Chemical Society [acs.digitellinc.com]
- To cite this document: BenchChem. [TYRA-200: A Pan-FGFR Inhibitor Targeting Acquired Resistance in Cholangiocarcinoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544667#role-of-tyra-200-in-cholangiocarcinoma-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com